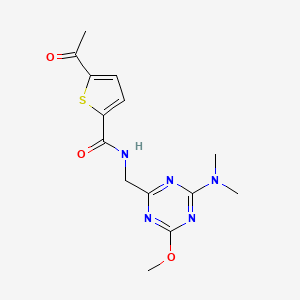

5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

説明

This compound features a 1,3,5-triazine core substituted at the 4-position with a dimethylamino group and at the 6-position with a methoxy group. A methylene bridge connects the triazine ring to a thiophene-2-carboxamide moiety, which is further acetylated at the 5-position of the thiophene.

特性

IUPAC Name |

5-acetyl-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S/c1-8(20)9-5-6-10(23-9)12(21)15-7-11-16-13(19(2)3)18-14(17-11)22-4/h5-6H,7H2,1-4H3,(H,15,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQKWSPXWYATIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The preparation of this compound usually begins with the base materials like 2-thiophenecarboxylic acid and 4-(dimethylamino)-6-methoxy-1,3,5-triazine.

Reaction Steps:

Acetylation: The acetylation of 2-thiophenecarboxylic acid to produce 5-acetylthiophene-2-carboxylic acid.

Amidation: The 5-acetylthiophene-2-carboxylic acid undergoes amidation with a primary amine to form 5-acetylthiophene-2-carboxamide.

Substitution Reaction: The final step involves a substitution reaction where 5-acetylthiophene-2-carboxamide reacts with 4-(dimethylamino)-6-methoxy-1,3,5-triazine to yield the desired compound.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production might involve continuous flow synthesis techniques for large-scale manufacturing, ensuring higher yield and purity.

Optimization: Process optimization includes controlling temperature, solvent choice, and reaction time to maximize efficiency.

化学反応の分析

Types of Reactions it Undergoes:

Oxidation: This compound can undergo oxidation reactions, particularly on the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: It can also be reduced, especially the acetyl group to an alcohol.

Substitution: Substitution reactions can occur on the triazine ring, where different nucleophiles can replace the dimethylamino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products Formed from these Reactions:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazines depending on the nucleophile used.

科学的研究の応用

Chemistry:

Catalysis: This compound is investigated as a ligand in metal-catalyzed reactions due to its ability to stabilize metal complexes.

Biology:

Biological Activity: Its derivatives are explored for potential antimicrobial or antifungal activities.

Medicine:

Drug Development: Research into its structure-activity relationship (SAR) for developing new pharmaceuticals.

Industry:

Material Science:

作用機序

The mechanism by which the compound exerts its effects:

Molecular Interactions: The thiophene and triazine rings can interact with various biological targets through hydrogen bonding and π-π interactions.

Pathways Involved: The compound may interfere with enzyme activity or disrupt cellular processes through its unique molecular structure.

類似化合物との比較

Substituent Variations on the Triazine Core

The triazine ring is a common motif in herbicides, kinase inhibitors, and urea-linked pharmaceuticals. Key comparisons include:

Key Observations :

Physicochemical Properties

- Solubility: Morpholino-substituted triazines () exhibit high aqueous solubility due to polarity, whereas the target’s dimethylamino and methoxy groups balance solubility and lipophilicity.

- Synthetic Accessibility : The target compound may be synthesized via HBTU-mediated coupling (similar to ), but the acetyl-thiophene group introduces additional steps compared to simpler ureido-linked derivatives .

生物活性

5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in pharmacological research due to its complex structure and potential biological activities. The compound integrates various functional groups, including acetyl, triazine, and thiophene moieties, which may contribute to its diverse biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is C14H17N5O3S, with a molecular weight of 335.38 g/mol. The structural complexity is depicted in the following table:

| Property | Value |

|---|---|

| Common Name | 5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide |

| CAS Number | 2034467-15-5 |

| Molecular Formula | C14H17N5O3S |

| Molecular Weight | 335.38 g/mol |

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets through molecular interactions such as hydrogen bonding and π-π stacking. The presence of the triazine ring system is particularly notable for its role in enzyme inhibition, similar to other compounds in this class that have been shown to affect metabolic pathways.

Potential Mechanisms:

- Enzyme Inhibition : Like many triazine derivatives, it may inhibit cyclooxygenase enzymes involved in inflammatory pathways.

- Cell Cycle Modulation : Preliminary studies suggest potential effects on cell cycle regulation and apoptosis induction in cancer cells.

Anticancer Activity

Research indicates that derivatives similar to 5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide exhibit significant anticancer properties. For instance, compounds with a triazine core have shown cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the anticancer efficacy of related compounds using the MTT assay against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The results indicated that compounds with similar structures to our target compound significantly inhibited cell proliferation:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 6.92 |

| MDA-MB-231 | 8.26 |

These findings suggest that the compound may induce apoptosis via mitochondrial pathways by modulating pro-apoptotic and anti-apoptotic factors.

Antioxidant Activity

The antioxidant potential of compounds featuring thiophene and triazine moieties has been documented. For example, the DPPH radical scavenging method has been used to assess the antioxidant capacity of similar structures. Compounds were found to exhibit activity comparable to well-known antioxidants like ascorbic acid.

Comparative Analysis with Similar Compounds

The biological activities of 5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide can be compared with other structurally related compounds:

| Compound Name | Biological Activity |

|---|---|

| 4-(Dimethylamino)-6-methoxy-1,3,5-triazine | Enzyme inhibition |

| N-Cyclopropyl-N'-[(4-methoxyphenyl)acetyl]urea | Anticancer activity |

| 2-Methyl-4-dimethylamino-6-methoxy-1,3,5-triazine | Antioxidant and antimicrobial properties |

Q & A

Q. What are the established synthetic routes for 5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a triazine-containing amine. For example:

- Step 1 : Activate the carboxylic acid (e.g., using oxalyl chloride or EDCI) to form an acyl chloride or active ester.

- Step 2 : React with 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methylamine under anhydrous conditions (e.g., in dichloromethane or DMF).

- Step 3 : Purify via column chromatography (e.g., eluent: dichloromethane/ethyl acetate 9:1) to isolate the product .

- Characterization : Use / NMR to confirm the acetyl group (δ ~2.5 ppm for CH), triazine protons (δ ~3.3 ppm for N(CH)), and methoxy group (δ ~3.8 ppm). IR confirms C=O (1680–1720 cm) and carboxamide (1640–1680 cm) .

Q. What analytical methods are critical for confirming the purity and structure of this compound?

- NMR Spectroscopy : Assign peaks for the thiophene ring (δ 6.5–7.5 ppm), acetyl group, and triazine substituents. NMR should show carbonyl carbons at ~160–170 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound, particularly in scaling up synthesis?

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance coupling efficiency .

- Catalysts : Use DMAP or HOBt to suppress side reactions during amide bond formation .

- Temperature Control : Maintain 0–5°C during coupling to minimize decomposition .

- Scale-Up Challenges : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective purification .

Q. What strategies are recommended for resolving contradictions in biological activity data (e.g., antitumor vs. antioxidant effects)?

- Assay Validation : Cross-test in multiple models (e.g., MTT assay for cytotoxicity, DPPH for antioxidant activity) .

- Structural Confirmation : Re-analyze compound purity via microanalysis (C, H, N) to rule out batch variability .

- Mechanistic Studies : Use molecular docking to predict binding to targets like kinases (triazine moiety) or redox enzymes (thiophene-acetyl group) .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Triazine Modifications : Substitute dimethylamino with morpholino or piperazinyl groups to alter hydrophilicity and binding affinity .

- Thiophene Substituents : Replace the acetyl group with sulfonamide or hydrazide to enhance metabolic stability .

- In Silico Screening : Perform QSAR modeling to prioritize derivatives with optimal logP (2–4) and polar surface area (<140 Ų) .

Q. What experimental controls are essential when studying this compound’s mechanism of action?

- Negative Controls : Use a scrambled triazine-thiophene analog to confirm target specificity .

- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

- Solvent Controls : Test DMSO/vehicle at equivalent concentrations to exclude solvent-induced artifacts .

Methodological Considerations

Q. How should researchers address discrepancies in NMR data between synthesized batches?

- Deuterated Solvent Consistency : Ensure consistent use of solvents (e.g., CDCl vs. DMSO-d) to avoid chemical shift variability .

- Paramagnetic Impurities : Filter samples through alumina to remove trace metals affecting peak splitting .

- Temperature Calibration : Standardize NMR acquisition temperature (e.g., 25°C) to minimize conformational drift .

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。